molecular formula C5H3Cl2N3O B3026597 3,6-Dichloropyrazine-2-carboxamide CAS No. 1023813-21-9

3,6-Dichloropyrazine-2-carboxamide

Cat. No.: B3026597
CAS No.: 1023813-21-9
M. Wt: 192.00
InChI Key: ZEJGTWZTXZLSLR-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2-carboxamide is a chemical compound with the CAS Number: 1023813-21-9 . It has a molecular weight of 192 .


Synthesis Analysis

The synthesis of this compound has been described in several papers. One method involves the synthesis of favipiravir from 2-aminopyrazine . The preferred route consists of seven steps, highlighted by the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile . This intermediate is prepared in four successive steps which are regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .


Molecular Structure Analysis

The molecular formula of this compound is C5H3Cl2N3O .


Chemical Reactions Analysis

The key synthetic reaction involves 3,6-dichloropyrazine-2-carbonitrile being reacted sequentially, in one pot, with KF and 30% H2O2 to give favipiravir as colorless crystals .

Scientific Research Applications

Automated Flow Preparation in Chemistry

  • Integration of Software and Hardware for Flow Chemistry : Ingham et al. (2014) described the use of open-source software and a Raspberry Pi® for controlling multiple flow chemistry devices. This system was applied in the flow preparation of pyrazine-2-carboxamide and its derivatives (Ingham, C. Battilocchio, Hawkins, & Ley, 2014).

Antimycobacterial and Antifungal Research

  • Antimycobacterial and Antifungal Properties : Doležal et al. (2010) synthesized a series of pyrazinamide analogues, including chlorinated N-phenylpyrazine-2-carboxamides, which showed significant antimycobacterial and antifungal activity (Doležal, Zítko, Osička, Kuneš, Vejsová, Buchta, Dohnal, Jampílek, & Kráľová, 2010).
  • Evaluation of N-Benzylpyrazine-2-carboxamide Derivatives : Semelková et al. (2017) prepared substituted N-benzyl-3-chloropyrazine-2-carboxamides and evaluated their antimycobacterial and antibacterial properties (Semelková, Janďourek, Konečná, Paterová, Navrátilová, Trejtnar, Kubíček, Kuneš, Doležal, & Zítko, 2017).

Synthesis and Molecular Docking Studies

Antimycobacterial and Antibacterial Evaluation

  • Novel Pyrazinamide Derivatives : Janďourek et al. (2017) synthesized novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide and evaluated their antimicrobial properties (Janďourek, Tauchman, Paterová, Konečná, Navrátilová, Kubíček, Holas, Zítko, & Doležal, 2017).

Antiviral Research

Corrosion Inhibition Studies

Safety and Hazards

The safety information for 3,6-Dichloropyrazine-2-carboxamide includes a GHS07 pictogram and a warning signal word . The material safety data sheet (MSDS) is available for further safety and hazard information .

Future Directions

3,6-Dichloropyrazine-2-carboxamide is a key intermediate in the synthesis of favipiravir, a novel anti-influenza drug . Favipiravir has shown activity against many types of RNA viruses and is considered a promising therapeutic candidate for various viral infections . Therefore, the synthesis and study of this compound and its derivatives could have significant implications in antiviral research .

Properties

IUPAC Name

3,6-dichloropyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJGTWZTXZLSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652844
Record name 3,6-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023813-21-9
Record name 3,6-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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